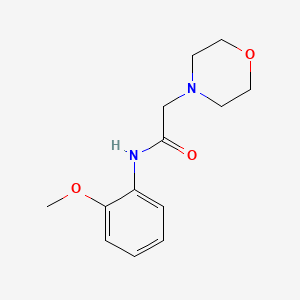![molecular formula C7H4N4O7 B11550889 (E)-N-[(2,4,6-Trinitrophenyl)methylidene]hydroxylamine](/img/structure/B11550889.png)
(E)-N-[(2,4,6-Trinitrophenyl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[(2,4,6-Trinitrophenyl)methylidene]hydroxylamine is an organic compound characterized by the presence of a trinitrophenyl group attached to a hydroxylamine moiety via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(2,4,6-Trinitrophenyl)methylidene]hydroxylamine typically involves the reaction of 2,4,6-trinitrobenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds via the formation of an imine intermediate, which subsequently undergoes hydrolysis to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(2,4,6-Trinitrophenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Diamino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-[(2,4,6-Trinitrophenyl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as explosives or dyes, due to its high reactivity and stability.
Mechanism of Action
The mechanism of action of (E)-N-[(2,4,6-Trinitrophenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. The pathways involved may include oxidative stress or disruption of cellular signaling, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in structure but lacks the hydroxylamine moiety.
2,4,6-Trinitrophenol (Picric Acid): Contains a hydroxyl group instead of a hydroxylamine group.
N-Methyl-N-(2,4,6-trinitrophenyl)hydroxylamine: Similar but with a methyl group attached to the nitrogen.
Uniqueness
(E)-N-[(2,4,6-Trinitrophenyl)methylidene]hydroxylamine is unique due to the presence of both the trinitrophenyl and hydroxylamine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H4N4O7 |
|---|---|
Molecular Weight |
256.13 g/mol |
IUPAC Name |
(NE)-N-[(2,4,6-trinitrophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H4N4O7/c12-8-3-5-6(10(15)16)1-4(9(13)14)2-7(5)11(17)18/h1-3,12H/b8-3+ |
InChI Key |
IWRHPFDMGCQEEB-FPYGCLRLSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])/C=N/O)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C=NO)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)acetamide](/img/structure/B11550807.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11550808.png)
![4-[(E)-[(2-Methoxyphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11550815.png)
![4-[2-(4-Methylbenzenesulfonamido)-2-{N'-[(1E)-1-phenylethylidene]hydrazinecarbonyl}ethyl]phenyl 4-methylbenzene-1-sulfonate](/img/structure/B11550816.png)
![N-(3-Bromophenyl)-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11550822.png)
![2,4-Dichloro-6-[(E)-[(3,4-dimethylphenyl)imino]methyl]phenol](/img/structure/B11550824.png)
![N-(3-Chloro-2-methylphenyl)-2-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11550836.png)

![N-[(1Z)-3-{(2E)-2-[(3-bromo-2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11550845.png)
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B11550869.png)
![N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11550882.png)
![2-(2,4-dichlorophenyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11550884.png)
![2-(4-nitrobenzylidene)-N'~1~,N'~3~-bis[(E)-(4-nitrophenyl)methylidene]propanedihydrazide](/img/structure/B11550887.png)
![2-methoxy-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11550891.png)
